molecular formula C9H19ClFN B13475329 1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride

Cat. No.: B13475329
M. Wt: 195.70 g/mol
InChI Key: FNYYOIXUDNMEDQ-UHFFFAOYSA-N
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Description

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is a versatile compound used in various scientific research fields. It exhibits intriguing properties that make it valuable for applications such as drug development, catalysis, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride typically involves the reaction of 1-fluoro-4,4-dimethylcyclohexane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in biochemical studies to understand molecular interactions.

    Medicine: It is explored for its potential therapeutic properties and drug development.

    Industry: The compound is utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethoxy)-4,4-dimethylcyclohexylmethanamine
  • 1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride
  • 1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride

Uniqueness

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride stands out due to its unique structural features and versatile applications. Its specific fluorine substitution and cyclohexyl ring contribute to its distinct chemical and biological properties, making it valuable for various research and industrial purposes.

Biological Activity

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is a compound of interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Chemical Formula : C10_{10}H14_{14}ClFN
  • Molecular Weight : 195.68 g/mol
  • CAS Number : 1550731-09-3

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways including:

  • Signal Transduction : Modulating cellular responses to external signals.
  • Metabolic Regulation : Affecting metabolic pathways to alter energy production.
  • Gene Expression : Influencing the transcription of specific genes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially leading to therapeutic applications in diseases where enzyme activity is dysregulated.
  • Receptor Binding : The compound may bind to specific receptors, influencing physiological responses.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Drug Development : Preliminary studies suggest its efficacy in developing new therapeutic agents targeting neurological disorders due to its interaction with neurotransmitter systems.
  • Catalysis : The compound's unique structure allows it to act as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of specific enzymes,
Receptor InteractionBinding affinity towards neurotransmitter receptors ,
Catalytic PropertiesActs as a catalyst in organic reactions,

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with structurally similar compounds to assess differences in biological activity:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(1-Fluoro-4-methylcyclohexyl)methanamineLacks dimethyl groupsLower enzyme inhibition
1-(1-Fluoro-4,4-dimethylcyclohexyl)ethanamineEthyl group instead of methylSimilar receptor binding
1-(1-Fluoro-4,4-dimethylcyclohexyl)propanaminePropyl group instead of methylModerate catalytic activity

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects. Preliminary assessments indicate that the compound's toxicity profile needs further investigation to ensure safety for potential therapeutic use.

Properties

Molecular Formula

C9H19ClFN

Molecular Weight

195.70 g/mol

IUPAC Name

(1-fluoro-4,4-dimethylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C9H18FN.ClH/c1-8(2)3-5-9(10,7-11)6-4-8;/h3-7,11H2,1-2H3;1H

InChI Key

FNYYOIXUDNMEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CN)F)C.Cl

Origin of Product

United States

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